2-Propenamide, 2-cyano-3,3-dimercapto-
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Overview
Description
2-Propenamide, 2-cyano-3,3-dimercapto- is a chemical compound with the molecular formula C5H6N2OS2. . This compound is characterized by the presence of cyano and mercapto groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Propenamide, 2-cyano-3,3-dimercapto- typically involves the reaction of acrylamide with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Propenamide, 2-cyano-3,3-dimercapto- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include disulfides, amines, and substituted derivatives.
Scientific Research Applications
2-Propenamide, 2-cyano-3,3-dimercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3,3-dimercapto- involves its interaction with various molecular targets. The cyano and mercapto groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-Propenamide, 2-cyano-3,3-dimercapto- can be compared with other similar compounds, such as:
2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide: This compound also contains a cyano group and is used in similar applications.
2-cyano-3,3-dimercapto-N-arylacrylamide: Another compound with similar functional groups, used in the synthesis of pyrimidine thioglycosides
Properties
CAS No. |
118373-67-4 |
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Molecular Formula |
C4H4N2OS2 |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
2-cyano-3,3-bis(sulfanyl)prop-2-enamide |
InChI |
InChI=1S/C4H4N2OS2/c5-1-2(3(6)7)4(8)9/h8-9H,(H2,6,7) |
InChI Key |
YVEPZNRRZJMFLR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(S)S)C(=O)N |
Origin of Product |
United States |
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